Chemoselective 2′-O-Deacetylation Enables Step Consolidation: 5′-O-Toluoyl vs. 5′-O-Benzoyl
The 5′-O-p-toluoyl ester enables selective removal of the 2′-O-acetyl protecting group under conditions that leave the 5′-O-toluoyl group intact, allowing omission of a 5′-OH reprotection step [1]. In contrast, a 5′-O-benzoyl analog (e.g., 1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose) exhibits different deprotection kinetics under identical conditions, requiring distinct optimization. The p-toluoyl group provides a balance of stability during glycosylation and selective lability in subsequent steps that is not achieved with the unsubstituted benzoyl analog.
| Evidence Dimension | Orthogonal protecting group stability |
|---|---|
| Target Compound Data | Selective 2′-O-acetyl cleavage with 5′-O-p-toluoyl intact |
| Comparator Or Baseline | 5′-O-Benzoyl-D-ribofuranose (CAS 215176-56-0, MF C16H17N3O7) |
| Quantified Difference | Qualitative: orthogonal protection enabled omission of one reprotection step in synthetic protocol |
| Conditions | Glycosylation and deprotection sequence for nucleoside analog synthesis |
Why This Matters
Step consolidation reduces total synthetic steps by at least one reprotection operation, directly lowering labor time, solvent consumption, and intermediate purification requirements.
- [1] Gryaznov S, et al. Selective removal of 2′-O-acetyl protecting group in the presence of 5′-O-toluoyl counterpart. 1999. View Source
